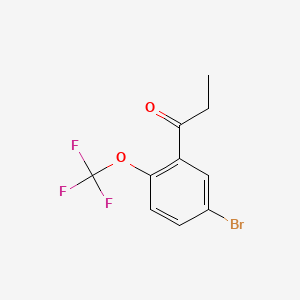

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

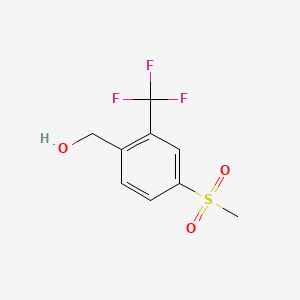

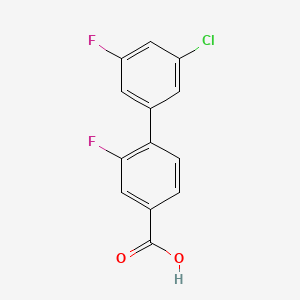

“4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C10H8BrF3O2 . It has a molecular weight of 297.07 . The compound is also known as 1-[5-bromo-2-(trifluoromethoxy)phenyl]-1-propanone .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene” is characterized by the presence of a bromine atom, a propanoyl group, and a trifluoromethoxy group attached to a benzene ring . The InChI code for this compound is 1S/C10H8BrF3O2/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 .Scientific Research Applications

Aryne Chemistry and Organic Synthesis

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene is involved in aryne chemistry, where it serves as a precursor to generate reactive intermediates. For example, upon treatment with strong bases, certain bromo-(trifluoromethoxy)benzenes can eliminate halide ions to form highly reactive aryne species. These intermediates can undergo various reactions, including [4+2] cycloadditions with furans, leading to the synthesis of naphthalene derivatives. Such pathways offer routes to synthesize complex organic molecules, including those with trifluoromethoxy groups, which are of interest due to their unique electronic properties (Schlosser & Castagnetti, 2001).

Radical Reactions in Aqueous Media

In the context of radical chemistry, bromo-substituted compounds, similar to 4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene, have been used to study bromine atom-transfer radical addition reactions. These reactions are significant for their ability to proceed smoothly in various solvents, including water, which is environmentally benign. Such studies help understand the solvent effects on radical addition reactions and pave the way for developing new radical-mediated synthetic methodologies (Yorimitsu et al., 2001).

Trifluoromethoxylation Reactions

Compounds containing the trifluoromethoxy group are useful for introducing this group into other molecules, a process known as trifluoromethoxylation. This reaction is essential for synthesizing compounds with trifluoromethyl ethers, which are valuable in pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethoxy group (Marrec et al., 2010).

properties

IUPAC Name |

1-[5-bromo-2-(trifluoromethoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOEZQMXBRJDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742693 |

Source

|

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261439-45-5 |

Source

|

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone](/img/structure/B572339.png)

![2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine](/img/structure/B572341.png)

![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)

![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)